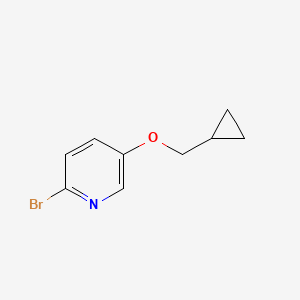
2-Bromo-5-(cyclopropylmethoxy)pyridine
Übersicht
Beschreibung
2-Bromo-5-(cyclopropylmethoxy)pyridine is a useful research compound. Its molecular formula is C9H10BrNO and its molecular weight is 228.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-Bromo-5-(cyclopropylmethoxy)pyridine is a chemical compound with the molecular formula C₉H₁₀BrNO and a molecular weight of 228.09 g/mol. This compound features a bromine atom at the second position and a cyclopropylmethoxy group at the fifth position of the pyridine ring, which contributes to its unique biological activity. Recent studies have highlighted its potential as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which plays a critical role in drug metabolism.
Biological Activity Overview
The biological activity of this compound has been primarily characterized through its interactions with various biological targets. Key findings include:
- Cytochrome P450 Inhibition : The compound has been identified as an inhibitor of CYP1A2, suggesting that it may influence the metabolism of drugs processed by this enzyme. This inhibition could have implications for drug interactions and efficacy in therapeutic settings.
- Potential Applications : Due to its structural characteristics, this compound is considered a candidate for further pharmacological studies, particularly in medicinal chemistry where it may serve as a lead compound for developing new drugs targeting similar pathways.
Although detailed mechanisms of action remain largely unexplored, preliminary data suggest that this compound interacts significantly with cytochrome P450 enzymes. This interaction may alter the enzymatic activity and subsequently affect the pharmacokinetics of co-administered drugs. Further research is necessary to elucidate the exact biochemical pathways involved.
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes some related compounds and their similarity indices:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 2-Bromo-5-cyclopropoxypyridine | 1209459-24-4 | 0.90 |
| 2-Bromo-5-(3-methoxypropoxy)pyridine | 1697462-74-0 | 0.90 |
| 2-Bromo-5-(cyclohexylmethyl)pyridine | 1144110-14-4 | 0.92 |
| 2-Bromo-5-(2-methoxyethoxy)pyridine | 1144110-15-5 | 0.92 |
The unique combination of the bromine atom and cyclopropylmethoxy group enhances its biological activity compared to these analogs, indicating potential for further investigation in therapeutic applications.
Eigenschaften
IUPAC Name |
2-bromo-5-(cyclopropylmethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-9-4-3-8(5-11-9)12-6-7-1-2-7/h3-5,7H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWHKQKLDSZRPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CN=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10728006 | |
| Record name | 2-Bromo-5-(cyclopropylmethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10728006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1177269-06-5 | |
| Record name | 2-Bromo-5-(cyclopropylmethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10728006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













